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molecular formula C14H13N3O5S B608138 Isoxicam CAS No. 34552-84-6

Isoxicam

Cat. No. B608138
M. Wt: 335.34 g/mol
InChI Key: YYUAYBYLJSNDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04687766

Procedure details

The oxicams may be combined with the special 1,2-diacyl-glycero-3-phosphocholines in a molar ratio of 1:1 to 1:20, preferably in a molar ratio of 1:1 to 1:10. A unit dose for the therapeutic application to humans amounts to 5-300 mg oxicam combined with 10-500 mg 1,2-diacyl-glycerol-3-phosphocholine per day, preferably 10-20 mg for piroxicam and 100-300 mg for isoxicam combined with 50-250 mg 1,1-diacyl-glycero-3-phosphocholine.
[Compound]
Name
1,2-diacyl-glycero-3-phosphocholines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-diacyl-glycerol-3-phosphocholine
Quantity
255 (± 245) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,1-diacyl-glycero-3-phosphocholine
Quantity
150 (± 100) mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[S:11](=[O:13])(=[O:12])[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]([OH:14])=[C:3]1[C:15]([NH:17][C:18]1C=C[CH:21]=[CH:22][N:23]=1)=[O:16].CC1ON=C(NC(C2N(C)[S:41](=O)(=O)C3C=CC=CC=3C=2O)=O)C=1>>[OH:14][C:4]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[S:11](=[O:13])(=[O:12])[N:2]([CH3:1])[C:3]=1[C:15]([NH:17][C:18]1[S:41][CH:21]=[CH:22][N:23]=1)=[O:16]

Inputs

Step One
Name
1,2-diacyl-glycero-3-phosphocholines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,2-diacyl-glycerol-3-phosphocholine
Quantity
255 (± 245) mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NO1)NC(=O)C2=C(C=3C=CC=CC3S(=O)(=O)N2C)O
Step Five
Name
1,1-diacyl-glycero-3-phosphocholine
Quantity
150 (± 100) mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)NC=2SC=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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